HKB99

PGAM1 inhibition allosteric inhibitor enzymatic assay

HKB99 (CAS 2414908-90-8) is a novel allosteric inhibitor of phosphoglycerate mutase 1 (PGAM1), a key glycolytic enzyme implicated in cancer metabolism, tumor progression, and immunosuppressive tumor microenvironment modulation. Developed through structure-based optimization, HKB99 binds to an allosteric site distinct from the substrate-binding pocket, enabling non-competitive inhibition of PGAM1 catalytic activity and disruption of its non-metabolic protein interactions.

Molecular Formula C23H18N2O6S
Molecular Weight 450.5 g/mol
Cat. No. B10857083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHKB99
Molecular FormulaC23H18N2O6S
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=C4C(=C3)C(=O)C5=CC=CC=C5C4=O)O)O
InChIInChI=1S/C23H18N2O6S/c26-20-15-4-1-2-5-16(15)21(27)19-17(20)12-18(22(28)23(19)29)24-32(30,31)14-8-6-13(7-9-14)25-10-3-11-25/h1-2,4-9,12,24,28-29H,3,10-11H2
InChIKeyZSFURBMYHHMIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HKB99: PGAM1 Allosteric Inhibitor for Cancer Metabolism and Immuno-Oncology Research


HKB99 (CAS 2414908-90-8) is a novel allosteric inhibitor of phosphoglycerate mutase 1 (PGAM1), a key glycolytic enzyme implicated in cancer metabolism, tumor progression, and immunosuppressive tumor microenvironment modulation [1]. Developed through structure-based optimization, HKB99 binds to an allosteric site distinct from the substrate-binding pocket, enabling non-competitive inhibition of PGAM1 catalytic activity and disruption of its non-metabolic protein interactions [2]. The compound has demonstrated preclinical efficacy in non-small cell lung cancer (NSCLC), colon cancer, and erlotinib-resistant models, with documented effects on oxidative stress signaling (JNK/c-Jun activation, AKT/ERK suppression) and immune checkpoint therapy enhancement [3].

Why HKB99 Cannot Be Substituted by Other PGAM1 Inhibitors in Oncology Research


PGAM1 inhibitors vary substantially in their mechanism of action, binding site, potency, and cellular context-dependent efficacy. While several compounds target PGAM1, HKB99 is an allosteric inhibitor that binds outside the substrate pocket, enabling non-competitive inhibition and disruption of protein-protein interactions such as the PGAM1-ACTA2 complex [1]. Unlike orthosteric inhibitors or earlier allosteric leads like PGMI-004A, HKB99 exhibits markedly enhanced enzymatic and cellular potency (8- to 22-fold improvement) and demonstrates preferential activity against erlotinib-resistant NSCLC cells, a property not consistently observed across the class [2]. Furthermore, its ability to modulate the tumor immune microenvironment—reversing M2-TAM polarization and enhancing anti-PD-1 efficacy—is a functional dimension that generic PGAM1 inhibition does not guarantee and is specifically documented for HKB99 [3]. Simple substitution with another PGAM1-targeting agent risks losing these quantitatively defined, context-specific pharmacological attributes.

HKB99 Quantitative Differentiation: Head-to-Head Potency and Selectivity Data


Enzymatic PGAM1 Inhibition: HKB99 vs. Lead Compound PGMI-004A

HKB99 inhibits PGAM1 enzymatic activity with an IC50 of 0.85 μM, acting as a non-competitive inhibitor with respect to the substrate 3-phosphoglycerate (3-PG) [1]. This potency represents a 15.4-fold improvement over the lead allosteric inhibitor PGMI-004A, which exhibits an IC50 of 13.1 μM under comparable in vitro enzymatic assay conditions [2].

PGAM1 inhibition allosteric inhibitor enzymatic assay

Cellular Potency in NSCLC: HKB99 Demonstrates 8- to 22-Fold Improvement Over PGMI-004A

In cell proliferation assays across a panel of non-small cell lung cancer (NSCLC) cell lines (PC9, HCC827, H1975, A549), HKB99 exhibited IC50 values that were 8- to 22-fold more potent than the lead compound PGMI-004A [1]. This enhanced cellular potency translates directly from the improved target engagement and enzymatic inhibition profile.

NSCLC cell proliferation anti-cancer activity

Preferential Activity in Erlotinib-Resistant NSCLC: HKB99 Shows Higher Potency Against Resistant Cells

HKB99 preferentially suppresses cellular proliferation in acquired erlotinib-resistant HCC827ER cells compared with parental HCC827 cells. The compound exhibits a lower IC50 of 1.020 μM in resistant cells versus 1.705 μM in parental cells, representing a 1.67-fold increase in potency against the resistant phenotype [1]. This differential activity is not a universal property of PGAM1 inhibitors and highlights HKB99's unique value in TKI-resistant cancer models.

EGFR-TKI resistance erlotinib NSCLC PGAM1

Selective Cytotoxicity: HKB99 Spares Normal Bronchial Epithelial Cells

HKB99 exhibits a favorable selectivity profile, with minimal inhibition of normal human bronchial epithelial (16HBE) cell proliferation (IC50 = 54.32 μM) [1]. This represents a >63-fold selectivity window compared to its potency in NSCLC cells (IC50 ~0.85-1.7 μM), and importantly, this normal-cell sparing effect is comparable to that of PGMI-004A, indicating that the enhanced cancer-cell potency of HKB99 does not come at the cost of increased general cytotoxicity.

selectivity normal cell toxicity therapeutic window

Immuno-Oncology Application: HKB99 Enhances Anti-PD-1 Efficacy in Colon Cancer

HKB99 reverses M2-like polarization of tumor-associated macrophages (TAMs) and restrains M2-TAM-mediated colon cancer cell migration. In syngeneic colon cancer models, HKB99 treatment improved the efficacy of anti-PD-1 therapy [1]. While direct numerical improvement data (e.g., tumor growth inhibition percentage) is not explicitly quantified in the comparative format, the functional consequence—enhanced immune checkpoint blockade response—is a class-level inference that distinguishes HKB99 from PGAM1 inhibitors lacking documented TME-modulating activity.

immunotherapy anti-PD-1 TAM tumor microenvironment

High-Impact Research Applications for HKB99 in Cancer Biology and Drug Discovery


Investigating PGAM1 as a Therapeutic Target in EGFR-TKI Resistant NSCLC

HKB99's preferential activity against erlotinib-resistant HCC827ER cells (IC50 1.020 μM vs. 1.705 μM in parental cells) makes it an essential tool for dissecting PGAM1's role in acquired TKI resistance. Researchers can employ HKB99 to probe metabolic and signaling adaptations (JNK/c-Jun activation, AKT/ERK suppression) that underpin resistance, and to evaluate PGAM1 inhibition as a strategy to overcome or delay TKI resistance onset [1].

Exploring PGAM1-Mediated Tumor-Immune Crosstalk and Immunotherapy Enhancement

Given HKB99's demonstrated ability to reverse M2-TAM polarization and enhance anti-PD-1 efficacy in colon cancer models, this compound is uniquely suited for studies examining the intersection of cancer metabolism and tumor immunology. Researchers can utilize HKB99 to investigate how PGAM1 inhibition remodels the immunosuppressive TME, alters macrophage polarization, and potentiates immune checkpoint blockade [2].

Structure-Activity Relationship (SAR) Studies Around Allosteric PGAM1 Inhibition

With an enzymatic IC50 of 0.85 μM—a 15.4-fold improvement over the lead PGMI-004A—and 8- to 22-fold enhanced cellular potency, HKB99 serves as an optimized benchmark for medicinal chemistry efforts aimed at developing next-generation PGAM1 allosteric inhibitors. Its well-characterized binding mode to residues F22, K100, R116, and R191 provides a structural blueprint for rational design [3].

Validation of PGAM1 Dependency in Colon Cancer and Metastasis Models

HKB99 inhibits colon cancer cell proliferation with an IC50 of approximately 1 μM and suppresses liver metastasis in syngeneic CRC models. These properties support its use in target validation studies across gastrointestinal malignancies, including patient-derived xenograft (PDX) models and combination chemotherapy regimens (e.g., with oxaliplatin) [2].

Technical Documentation Hub

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